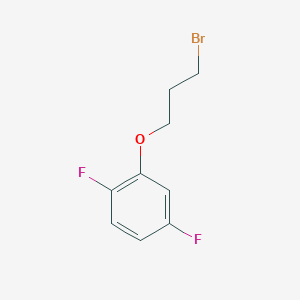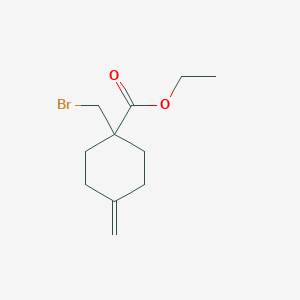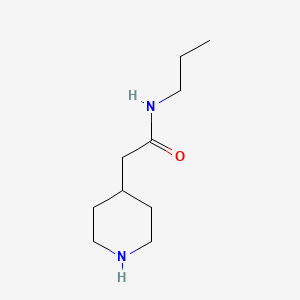
2-piperidin-4-yl-N-propylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-piperidin-4-yl-N-propylacetamide is a chemical compound that belongs to the class of acetamides It is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-piperidin-4-yl-N-propylacetamide typically involves the reaction of piperidine with propylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Step 1: Piperidine is reacted with propylamine in the presence of a suitable catalyst to form N-n-propylpiperidine.
Step 2: N-n-propylpiperidine is then reacted with acetic anhydride to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the pure compound.
化学反応の分析
Types of Reactions
2-piperidin-4-yl-N-propylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives of the compound.
Substitution: Substituted derivatives with different functional groups.
科学的研究の応用
2-piperidin-4-yl-N-propylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of 2-piperidin-4-yl-N-propylacetamide involves its interaction with specific molecular targets within cells. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
N-phenyl-N-4-piperidinylacetamide: Another acetamide derivative with a piperidine ring.
N-ethyl-2-(piperidin-4-yloxy)acetamide: A structurally similar compound with an ethyl group instead of a propyl group.
Uniqueness
2-piperidin-4-yl-N-propylacetamide is unique due to its specific chemical structure, which imparts distinct physicochemical properties and biological activities
特性
分子式 |
C10H20N2O |
|---|---|
分子量 |
184.28 g/mol |
IUPAC名 |
2-piperidin-4-yl-N-propylacetamide |
InChI |
InChI=1S/C10H20N2O/c1-2-5-12-10(13)8-9-3-6-11-7-4-9/h9,11H,2-8H2,1H3,(H,12,13) |
InChIキー |
MRICCVUNTLUGHW-UHFFFAOYSA-N |
正規SMILES |
CCCNC(=O)CC1CCNCC1 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(Bromomethyl)-6-[2-chlorophenyl]pyrimidine](/img/structure/B8532209.png)

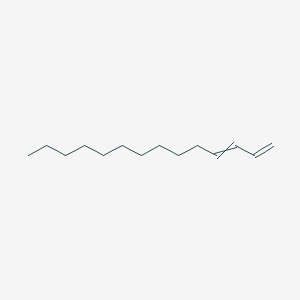

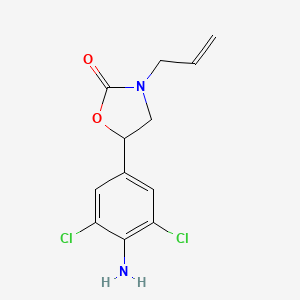
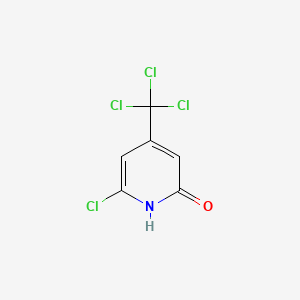
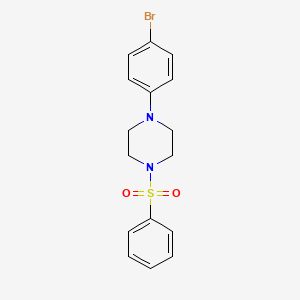
![4-Chloro-3H-furo[3,4-c]pyridine-1-one](/img/structure/B8532274.png)
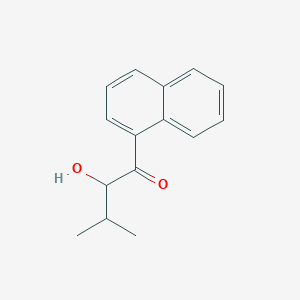
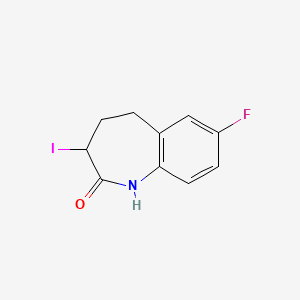
![Cyclohexyl-(2,7-dimethyl-imidazo[1,2-a]pyridin-3-yl)-amine](/img/structure/B8532299.png)
